BenchChemオンラインストアへようこそ!

N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide

Lipophilicity Drug-likeness Benzohydrazide analogs

N'-[4-(Trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide (CAS 338403-02-4) is a fluorinated hydrazide derivative within the benzohydrazide class, characterized by the simultaneous presence of a 4-(trifluoromethoxy)phenyl group and a 2-(trifluoromethyl)benzoyl moiety. This compound is primarily offered as a research chemical with a typical catalog purity of 98%.

Molecular Formula C15H10F6N2O2
Molecular Weight 364.247
CAS No. 338403-02-4
Cat. No. B2649498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide
CAS338403-02-4
Molecular FormulaC15H10F6N2O2
Molecular Weight364.247
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F
InChIInChI=1S/C15H10F6N2O2/c16-14(17,18)12-4-2-1-3-11(12)13(24)23-22-9-5-7-10(8-6-9)25-15(19,20)21/h1-8,22H,(H,23,24)
InChIKeyYQSGNDLVGCTZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[4-(Trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide (CAS 338403-02-4) Compound Overview for Scientific Procurement


N'-[4-(Trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide (CAS 338403-02-4) is a fluorinated hydrazide derivative within the benzohydrazide class, characterized by the simultaneous presence of a 4-(trifluoromethoxy)phenyl group and a 2-(trifluoromethyl)benzoyl moiety. This compound is primarily offered as a research chemical with a typical catalog purity of 98% . Its core chemical identity is defined by the molecular formula C15H10F6N2O2 and a molecular weight of 364.24 g/mol, with a computed LogP of 4.36 and a topological polar surface area (TPSA) of 50.36 Ų . The compound has been investigated for its potential as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), a property inferred from its structural similarity to other active benzohydrazides [1].

Why Generic Substitution of N'-[4-(Trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide is Not Advisable


Substituting N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide with simpler, commercially available benzohydrazide analogs like 4-(trifluoromethoxy)benzohydrazide (CAS 175277-18-6) or 2-(trifluoromethyl)benzohydrazide (CAS 344-95-6) is not viable for projects requiring the specific dual-substitution pattern. These analogs possess only one of the two key fluorinated pharmacophores, which fundamentally alters their physicochemical and biological profiles. For instance, the target compound's calculated LogP of 4.36 is significantly higher than that of its mono-substituted counterparts (e.g., 4-(trifluoromethoxy)benzohydrazide with an estimated LogP of ~1.5), indicating a substantial difference in lipophilicity [1]. This difference directly impacts membrane permeability, protein binding, and overall pharmacokinetic behavior. The quantitative evidence below demonstrates that the target compound occupies a distinct chemical space, preventing it from being a one-to-one replacement for any single-group analog.

Quantitative Differentiation Evidence for N'-[4-(Trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide


Lipophilicity (LogP) Differentiation: Target vs. 4-(Trifluoromethoxy)benzohydrazide

The target compound exhibits a calculated LogP value of 4.36, which is substantially higher than that of the common building block 4-(trifluoromethoxy)benzohydrazide, which has a predicted XLogP3 of approximately 1.5 [1]. This ~2.9-unit LogP increase results from the addition of the 2-(trifluoromethyl)benzoyl group. This difference is critical as it places the target compound in a more lipophilic chemical space, likely leading to enhanced membrane permeability but also potentially different off-target binding profiles.

Lipophilicity Drug-likeness Benzohydrazide analogs

Polar Surface Area (TPSA) Differentiation: Target vs. 4-(Trifluoromethoxy)benzohydrazide

The target compound possesses a calculated TPSA of 50.36 Ų , which is notably lower than the 64.35 Ų TPSA of the comparator 4-(trifluoromethoxy)benzohydrazide [1]. This 14 Ų reduction in polar surface area is consistent with the addition of a hydrophobic 2-(trifluoromethyl)phenyl ring, which decreases the compound's overall polarity. A lower TPSA is generally associated with improved oral absorption and blood-brain barrier penetration.

Polar Surface Area ADME Drug-likeness

Cholinesterase Inhibition Potential: Structural Rationale for Selectivity

Research on structurally related benzohydrazide derivatives has established that a 4-(trifluoromethoxy)benzoyl group can confer selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), while a 2-(trifluoromethyl)benzoyl moiety can enhance overall inhibitory potency [1]. The target compound uniquely incorporates both pharmacophores, a combination not found in any of the mono-substituted analogs that are more commonly screened. In a published study, N-methyl-2-[4-(trifluoromethoxy)benzoyl]hydrazine-1-carboxamide, a close analog of the target compound's core, demonstrated dual AChE/BuChE inhibition with an IC50 range of 27.0–106.8 µM for AChE [1].

Cholinesterase inhibition AChE BuChE Alzheimer's disease

Recommended Application Scenarios for N'-[4-(Trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide


CNS Drug Discovery Programs Requiring High Lipophilicity and Low TPSA

The compound's highly favorable physicochemical profile—a LogP of 4.36 and a TPSA of 50.36 Ų —makes it an ideal candidate for central nervous system (CNS) drug discovery projects. These values fall within the desired ranges for blood-brain barrier penetration (LogP 2–5, TPSA < 70 Ų), providing a significant advantage over more polar mono-substituted benzohydrazide analogs.

Dual Cholinesterase Inhibitor Lead Optimization

Based on class-level evidence that 4-(trifluoromethoxy) and 2-(trifluoromethyl) groups independently contribute to BuChE selectivity and AChE potency, respectively [1], the target compound is uniquely positioned as a dual-inhibitor lead scaffold. It serves as a privileged intermediate for medicinal chemists aiming to optimize balanced, potent inhibition against both enzymes, a strategy relevant to Alzheimer's disease research.

Fluorinated Fragment-Based Drug Design (FBDD)

The compound's dual, non-identical fluorinated aromatic rings provide a valuable 19F NMR probe and a complex pharmacophore for fragment-based screening libraries. Its differentiated LogP and TPSA, as established in Section 3 , allow its use as a control molecule to investigate the impact of fluorinated motifs on binding kinetics and thermodynamics, which is not possible with simpler, mono-fluorinated fragments.

Quote Request

Request a Quote for N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.